4-Methoxy-3-(trifluoromethyl)bromobenzene
CAS No.: 1514-11-0
Cat. No.: VC20953512
Molecular Formula: C8H6BrF3O
Molecular Weight: 255.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1514-11-0 |
---|---|
Molecular Formula | C8H6BrF3O |
Molecular Weight | 255.03 g/mol |
IUPAC Name | 4-bromo-1-methoxy-2-(trifluoromethyl)benzene |
Standard InChI | InChI=1S/C8H6BrF3O/c1-13-7-3-2-5(9)4-6(7)8(10,11)12/h2-4H,1H3 |
Standard InChI Key | XTFPWZDSCKENBJ-UHFFFAOYSA-N |
SMILES | COC1=C(C=C(C=C1)Br)C(F)(F)F |
Canonical SMILES | COC1=C(C=C(C=C1)Br)C(F)(F)F |
Introduction
Chemical Identity and Structural Characteristics
4-Methoxy-3-(trifluoromethyl)bromobenzene is an aromatic compound that features a benzene ring with three key substituents: a bromine atom at the 4-position, a trifluoromethyl group (-CF3) at the 3-position, and a methoxy group (-OCH3) attached to the benzene ring. This arrangement of substituents creates a molecule with interesting electronic and steric properties that influence its chemical behavior .
Basic Information
The compound is identified by the Chemical Abstracts Service (CAS) registry number 1514-11-0 and is known by several synonyms in the chemical literature and commercial market . The precise positioning of the functional groups on the benzene ring is critical to its identity and distinguishes it from structural isomers.
Synonyms and Alternative Nomenclature
Multiple naming conventions exist for this compound, reflecting different perspectives on its core structure:
Physical and Chemical Properties
The physical and chemical properties of 4-Methoxy-3-(trifluoromethyl)bromobenzene are largely influenced by the presence of its functional groups. The trifluoromethyl group, known for its strong electron-withdrawing capacity, significantly affects the electron distribution within the molecule, while the methoxy group provides electron-donating effects. The bromine atom adds further complexity to its reactivity profile.
Fundamental Properties
Chemical Reactivity
The compound exhibits characteristic reactivity patterns influenced by its functional groups:
-
The bromine atom serves as an active site for various coupling reactions, particularly palladium-catalyzed cross-couplings like Suzuki and Sonogashira reactions.
-
The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability.
-
The methoxy group can participate in dealkylation reactions under specific conditions.
The combination of these groups creates a molecule with significant synthetic utility in medicinal chemistry and materials science.
Applications and Uses
4-Methoxy-3-(trifluoromethyl)bromobenzene serves as a versatile building block in organic synthesis with applications spanning multiple industries.
Pharmaceutical Intermediates
The compound's structure makes it valuable in medicinal chemistry, particularly for the synthesis of trifluoromethylated drug candidates. Trifluoromethyl groups are frequently incorporated into pharmaceuticals to enhance metabolic stability, bioavailability, and binding selectivity. The bromine functionality allows for further elaboration through coupling reactions to build more complex molecular architectures .
Agrochemical Development
Similar to pharmaceuticals, modern agrochemicals often incorporate fluorinated motifs to improve their performance characteristics. 4-Methoxy-3-(trifluoromethyl)bromobenzene may serve as an intermediate in developing crop protection agents with enhanced persistence and target specificity .
Materials Science
Fluorinated aromatic compounds like 4-Methoxy-3-(trifluoromethyl)bromobenzene can contribute to the development of advanced materials with unique properties, including liquid crystals, electro-optical materials, and specialty polymers.
Structural Comparison with Related Compounds
Understanding the relationship between 4-Methoxy-3-(trifluoromethyl)bromobenzene and structurally similar compounds provides insight into its chemical behavior and potential applications.
Isomeric Relationships
A closely related compound is 3-Bromo-4-methoxybenzotrifluoride (CAS: 402-10-8), which shares the same molecular formula (C8H6BrF3O) but differs in the positioning of substituents. This isomeric relationship demonstrates how subtle changes in molecular architecture can lead to distinct chemical identities and properties .
Structure-Property Relationships
The position of functional groups on the benzene ring significantly influences the compound's properties:
-
Electronic effects: The para-relationship between the methoxy and bromine groups creates distinctive electronic distribution.
-
Steric considerations: The ortho-relationship between the methoxy and trifluoromethyl groups influences the conformation and reactivity.
-
Physical properties: The boiling point of related isomers (90-92°C reported for 3-Bromo-4-methoxybenzotrifluoride) suggests similar physical characteristics for our compound of interest .
Research and Future Directions
The unique structural features of 4-Methoxy-3-(trifluoromethyl)bromobenzene position it as a compound of continued interest in synthetic organic chemistry and related fields.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume